molecular formula C7H9LiO5S B2460444 Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate CAS No. 2418708-70-8

Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate

Cat. No. B2460444
M. Wt: 212.14
InChI Key: YVIMFALKUZIOBK-UHFFFAOYSA-M
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Description

Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as spiro-OMeTAD and has been found to have a range of applications in various fields of research such as solar cells, catalysis, and organic electronics.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate involves the reaction of 2,5-dioxo-3,6-dithiaoctanoic acid with lithium hydroxide in the presence of a suitable solvent.

Starting Materials
2,5-dioxo-3,6-dithiaoctanoic acid, Lithium hydroxide, Suitable solvent

Reaction
Dissolve 2,5-dioxo-3,6-dithiaoctanoic acid in a suitable solvent., Add lithium hydroxide to the solution and stir for several hours., Heat the mixture to reflux for several hours., Cool the mixture and filter the precipitate., Wash the precipitate with water and dry it under vacuum., The resulting product is Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate.

Mechanism Of Action

The mechanism of action of spiro-OMeTAD in solar cells involves the transport of holes from the perovskite layer to the electrode. The high hole mobility of spiro-OMeTAD allows for efficient charge transport and reduces recombination losses. In catalysis, spiro-OMeTAD acts as a Lewis acid catalyst and can form complexes with various organic compounds.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of spiro-OMeTAD. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for use in biomedical applications such as drug delivery and tissue engineering.

Advantages And Limitations For Lab Experiments

The advantages of using spiro-OMeTAD in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its high cost and limited availability.

Future Directions

1. Further research on the use of spiro-OMeTAD in perovskite solar cells to improve efficiency and stability.
2. Investigation of the use of spiro-OMeTAD in other types of solar cells and its potential for commercialization.
3. Exploration of spiro-OMeTAD's catalytic properties and its use in organic synthesis.
4. Development of spiro-OMeTAD-based biomaterials for biomedical applications.
5. Optimization of the synthesis method to reduce cost and increase yield.
In conclusion, spiro-OMeTAD is a promising compound with a range of applications in scientific research. Its high purity, stability, and non-toxicity make it a potential candidate for use in various fields such as solar cells, catalysis, and biomedical applications. Further research is needed to fully explore its potential and optimize its use.

Scientific Research Applications

Spiro-OMeTAD has been extensively studied for its use in perovskite solar cells due to its high hole mobility and stability. It has also been used as a hole transport material in other types of solar cells such as dye-sensitized solar cells and organic solar cells. Additionally, spiro-OMeTAD has been found to have catalytic properties and has been used in the synthesis of various organic compounds.

properties

IUPAC Name

lithium;6,6-dioxo-2-oxa-6λ6-thiaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5S.Li/c8-6(9)5-1-13(10,11)4-7(5)2-12-3-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIMFALKUZIOBK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(C2(COC2)CS1(=O)=O)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9LiO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate

CAS RN

2418708-70-8
Record name lithium 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate
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